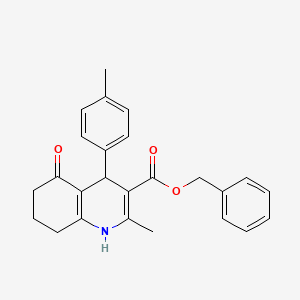
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione, also known as DBHB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DBHB is a derivative of pyrazolidinedione and has a unique molecular structure that allows it to interact with biological systems in various ways.
Wirkmechanismus
The mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is not fully understood, but it is believed to involve multiple pathways. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to interact with various proteins and enzymes in the body, including kinases, transcription factors, and receptors. These interactions can lead to changes in gene expression, signaling pathways, and cellular processes.
Biochemical and Physiological Effects:
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to inhibit angiogenesis, induce apoptosis, and inhibit cell proliferation. In inflammation research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione also has limitations such as its low bioavailability and potential toxicity at high doses. These limitations need to be considered when designing experiments and interpreting results.
Zukünftige Richtungen
There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research. One direction is to investigate the potential of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and develop more potent derivatives. Additionally, more research is needed to understand the mechanism of action of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione and its potential toxicity in vivo.
Conclusion:
In conclusion, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction and has been extensively studied in various fields of research. 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has multiple mechanisms of action and can have various biochemical and physiological effects in the body. Although 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has several advantages for lab experiments, its limitations need to be considered. There are several future directions for 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione research, including investigating its potential in combination with other drugs or therapies and developing more potent derivatives.
Synthesemethoden
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be synthesized through a simple reaction between 3,5-dibromo-2-hydroxybenzaldehyde and 1-phenyl-3,5-pyrazolidinedione. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione can be improved by optimizing the reaction parameters such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic properties in various fields of research such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Inflammation research has shown that 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 4-(3,5-dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione has shown potential in protecting neurons from oxidative stress and improving cognitive function.
Eigenschaften
IUPAC Name |
(4E)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2N2O3/c17-10-6-9(14(21)13(18)8-10)7-12-15(22)19-20(16(12)23)11-4-2-1-3-5-11/h1-8,21H,(H,19,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBVPMBNCPKOPW-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Br)O)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dibromo-2-hydroxybenzylidene)-1-phenyl-3,5-pyrazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-4-fluorobenzenesulfonohydrazide](/img/structure/B4943560.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(2-methoxyphenyl)vinyl]-4-methylbenzamide](/img/structure/B4943568.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4943571.png)
![methyl 1-adamantyl[(3-cyclohexylpropanoyl)amino]acetate](/img/structure/B4943575.png)

![ethyl 2-{[2-(4-ethyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4943599.png)

![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)


